4-Isothiazolecarboxamide
Overview
Description
4-Isothiazolecarboxamide is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and have been extensively studied for their potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The isothiazole ring system, which consists of a five-membered ring containing both sulfur and nitrogen atoms, imparts significant reactivity and versatility to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide typically involves cyclization reactions. One common method is the cycloaddition of compounds containing essential fragments such as nitriles and thioureas. For example, the reaction of 3,4-dichloro-isothiazole-5-carboxylic acid chloride with anthranilic acid amide in the presence of an acid acceptor and an aprotic solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized isothiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Derivatives of 4-Isothiazolecarboxamide are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antiviral properties may result from its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit similar reactivity and biological activity.
Oxadiazoles: Another class of heterocycles with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
4-Isothiazolecarboxamide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct reactivity and biological activity. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further study and development.
Properties
IUPAC Name |
1,2-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMYBTTZSNHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341626 | |
Record name | 4-Isothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-75-8 | |
Record name | 4-Isothiazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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